3,6-Dichloro-4-iodo-1H-indazole

Description

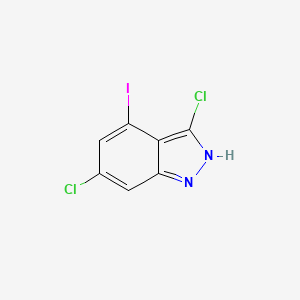

3,6-Dichloro-4-iodo-1H-indazole is a halogenated indazole derivative characterized by chlorine substituents at positions 3 and 6, an iodine atom at position 4, and a bicyclic aromatic structure with two nitrogen atoms (Figure 1).

Properties

IUPAC Name |

3,6-dichloro-4-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRUUQXZWHUGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 1H-indazole derivatives. For instance, a 1H-indazole can be chlorinated at the 3rd and 6th positions using reagents like thionyl chloride or phosphorus pentachloride. Subsequently, iodination at the 4th position can be achieved using iodine monochloride or N-iodosuccinimide under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-4-iodo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or palladium catalysts are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,6-Dichloro-4-iodo-1H-indazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.

Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Structural and Substitutional Differences

The following table summarizes key structural and physicochemical properties of 3,6-Dichloro-4-iodo-1H-indazole and its analogs:

*Calculated based on molecular formula.

Electronic and Steric Effects

- The iodine at position 4 may facilitate heavy-atom effects in crystallography . 3-Chloro-6-fluoro-4-iodo-1H-indazole: Fluorine’s high electronegativity alters electronic distribution, increasing dipole moments compared to dichloro analogs. This may improve solubility in polar solvents . 6-Chloro-3-iodo-4-nitro-1H-indazole: The nitro group at position 4 introduces strong electron-withdrawing effects, increasing reactivity but also toxicity risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dichloro-4-iodo-1H-indazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and substitution steps. For example, iodination of a pre-chlorinated indazole precursor using iodine monochloride (ICl) in acetic acid at 80–100°C achieves selective substitution at the 4-position . Yield optimization requires precise control of solvent polarity (e.g., DMSO for solubility), reaction time (12–24 hours), and temperature (reflux conditions). Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity .

Table 1: Synthesis Parameters and Outcomes

| Step | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Iodination | Acetic acid | 80–100 | 12–24 | 60–70 | 90–95 |

| Chlorination | DCM | 0–25 | 6–8 | 75–85 | 85–90 |

| Purification | Ethanol/H2O | RT | 12 | – | >95 |

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for indazole rings) .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H] at m/z 343.82) validate molecular formula (CHClIN) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the key physicochemical properties influencing experimental handling?

- Methodological Answer :

- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or DMF for biological assays .

- Stability : Degrades under prolonged light exposure; store at 2–8°C in amber vials .

- Reactivity : Electrophilic iodine and chlorine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during iodination?

- Methodological Answer : Competing dihalogenation or over-iodination is minimized by:

- Temperature Control : Lower temperatures (0–25°C) reduce iodine’s electrophilicity, favoring mono-substitution .

- Stoichiometric Ratios : Limiting iodine equivalents (1:1 molar ratio with substrate) prevents over-functionalization .

- Catalytic Additives : CuI (5 mol%) accelerates regioselective iodination .

Q. How do steric and electronic effects of chlorine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3,6-dichloro groups hinder accessibility to the 4-iodo site, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .

- Electronic Effects : Electron-withdrawing chlorine atoms enhance the electrophilicity of the iodine, improving oxidative addition in Heck reactions .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Contradictions arise from assay variability. Resolve by:

- Dose-Response Curves : Establish IC values across multiple concentrations (e.g., 1 nM–100 µM) to differentiate target-specific effects from cytotoxicity .

- Control Experiments : Use knockout cell lines or competitive inhibitors to validate target engagement .

- Structural Analogues : Compare activity of 3,6-dichloro-4-iodo derivatives with dehalogenated versions to isolate substituent effects .

Q. How is computational modeling used to predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to kinase targets (e.g., JAK2), prioritizing halogen bonds between iodine and backbone carbonyls .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for mutagenesis validation .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Variations arise from:

- Impurity Profiles : Unoptimized purification (e.g., incomplete recrystallization) reduces isolated yields .

- Moisture Sensitivity : Hydrolysis of intermediates in humid environments degrades product .

- Instrument Calibration : Inconsistent NMR integration or HPLC detection thresholds skew purity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.